(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine
Description
(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS: 86212-34-2) is a chiral diamine with the molecular formula C₁₄H₁₄Cl₂N₂ and a molecular weight of 281.18 g/mol . Its structure features two 4-chlorophenyl groups attached to an ethane-1,2-diamine backbone in a stereospecific (1R,2S) configuration. The compound exhibits planar chirality, making it valuable in asymmetric catalysis and pharmaceutical synthesis . Its crystal structure reveals tetrameric aggregates stabilized by hydrogen bonding and non-covalent interactions, which influence its reactivity and solubility in polar organic solvents .
Properties
IUPAC Name |
(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPUZSHKRJDIW-OKILXGFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)Cl)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine, also known by its CAS number 74641-30-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor for certain enzymes and receptors involved in cellular signaling pathways.
Inhibition Studies
In vitro studies have shown that this compound exhibits inhibitory effects on specific enzymes. For example, it has been evaluated for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in cancer progression .
Biological Activity Overview
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit HDACs. The results indicated that it effectively reduced HDAC activity in a concentration-dependent manner, leading to increased acetylation of histones and subsequent changes in gene expression profiles associated with tumor suppression .
Research Findings
Recent research has delved into the structure-activity relationship (SAR) of this compound. Modifications to the chlorophenyl groups have been explored to enhance potency and selectivity against specific targets. Computational modeling has assisted in predicting binding affinities and optimizing lead compounds for further development .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that (1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : In vitro studies demonstrated that the compound effectively induced apoptosis in breast cancer cells (MCF-7), with a reported IC50 value indicating significant cytotoxicity .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases. Research suggests that it may modulate pathways involved in oxidative stress and inflammation.
- Case Study : A study on animal models of Alzheimer's disease showed that administration of this compound reduced amyloid-beta plaque formation and improved cognitive function .
Materials Science Applications
Polymer Chemistry
In materials science, this compound is utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability.
- Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Polyamide | 80 | 25 | 200 |
| Polyurethane | 90 | 30 | 220 |
Analytical Chemistry Applications
Chromatography and Spectroscopy
The compound serves as a useful reagent in chromatography for the separation and analysis of complex mixtures. Its distinct chemical properties allow for effective interaction with various analytes.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The electronic and steric properties of diamines are highly dependent on aromatic substituents. Key analogs include:
- Chlorine vs. Fluorine : The 4-Cl substituent provides stronger electron-withdrawing effects compared to 4-F, enhancing electrophilic reactivity in catalytic processes. Fluorinated analogs exhibit lower molecular weights and altered solubility profiles .
- Methoxy Group: The 4-OCH₃ group in the methoxy analog introduces electron-donating effects, improving solubility in polar solvents like ethanol and DMF .
Stereochemical and Structural Differences
- Chirality : The (1R,2S) configuration of the target compound contrasts with the (1R,2R) stereoisomers of fluoro- and methoxy-substituted analogs. These stereochemical differences significantly impact enantioselectivity in catalytic applications .
- Crystal Packing : The chloro derivative forms tetrameric aggregates via hydrogen bonds (N–H···Cl) and π-π stacking, whereas the methoxy analog’s packing is dominated by O–H···N interactions .
Critical Analysis of Contradictions in Evidence
A discrepancy arises in , which erroneously states the target compound has "0 defined stereocenters." This conflicts with its (1R,2S) chiral designation in other sources . This inconsistency likely stems from a data entry error or misrepresentation of racemic mixtures.
Preparation Methods
Tartaric Acid Resolution
Enzymatic Kinetic Resolution
Lipase-catalyzed acylation with vinyl acetate in MTBE:
| Enzyme | Conversion (%) | ee (%) |
|---|---|---|
| CAL-B (Novozym 435) | 51 | 99 |
| PSL-C | 48 | 97 |
This method achieves 99% enantiomeric excess but requires stoichiometric enzyme loading (20 mg/mmol).
Asymmetric Synthesis Approaches
Jacobsen Hydroamination
Rhodium-catalyzed coupling of 4-chlorostyrene with NH₃:
Enzymatic Reductive Amination
NADPH-dependent amine dehydrogenases:
| Enzyme | Substrate | ee (%) |
|---|---|---|
| AmDH-101 | 4-chlorophenylglyoxal | 99 |
| BsRedAm | 4-Cl-benzyl ketone | 95 |
Requires cofactor regeneration systems (glucose/GDH).
Industrial-Scale Production
Continuous Flow Hydrogenation
-
Reactor Type : Fixed-bed (Pd/Al₂O₃)
-
Throughput : 5 kg/hr
-
Key Metrics :
-
Conversion: 99.8%
-
Catalyst Lifetime: 1,200 hr
-
Energy Consumption: 15 kWh/kg
-
Crystallization Optimization
Multi-stage anti-solvent crystallization with n-heptane:
| Stage | Temperature (°C) | Solvent Ratio (MeOH:Heptane) | Yield (%) |
|---|---|---|---|
| 1 | 60 | 1:1 | 45 |
| 2 | 25 | 1:3 | 32 |
| 3 | 5 | 1:5 | 18 |
Hazard Analysis and Mitigation
Critical safety considerations from GHS data:
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (H315) | Nitrile gloves, face shields |
| Eye damage (H319) | ANSI Z87.1 goggles |
| Respiratory risk (H335) | NIOSH-approved respirators (N95 or higher) |
Waste streams require neutralization with 5% acetic acid before aqueous disposal.
Recent Advances (2023-2025)
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃:
Biocatalytic Dynamic Kinetic Resolution
Combined lipase/racemase system:
Analytical Characterization
Critical quality control parameters:
| Technique | Acceptance Criteria |
|---|---|
| HPLC (Chiralpak AD-H) | Rt = 12.7 min (R,S), 14.2 min (S,R) |
| [α]₂₅ᴅ | +38.5° (c=1, MeOH) |
| ¹H NMR (400 MHz, DMSO) | δ 3.85 (d, J=6.5 Hz, 2H), 7.25-7.35 (m, 8H) |
Impurity profiling requires LC-MS/MS monitoring of chlorinated biphenyl derivatives.
Comparative Cost Analysis
| Method | Cost ($/kg) | CO₂ Footprint (kg/kg) |
|---|---|---|
| Catalytic Hydrogenation | 1,200 | 8.7 |
| Enzymatic Resolution | 2,800 | 2.1 |
| Asymmetric Synthesis | 4,500 | 12.4 |
Q & A
Q. What synthetic methodologies are most effective for achieving high enantiomeric purity in (1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine?
Key considerations include:
- Chiral resolution : Use of tartaric acid derivatives for diastereomeric salt formation to separate enantiomers .
- Reductive amination : Employing Mg or other reductants to reduce Schiff base intermediates under controlled conditions (e.g., THF solvent, 20°C, HCl quenching) to minimize racemization .
- Catalytic asymmetric synthesis : Exploring transition metal catalysts (e.g., Ni or Cu complexes) to induce stereoselectivity during C-N bond formation .
- Characterization : Confirming enantiopurity via chiral HPLC or polarimetry, supported by H NMR analysis of diastereomeric derivatives .
Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic techniques?
- NMR spectroscopy : H and C NMR can identify diastereotopic protons and confirm substitution patterns on aromatic rings. For example, splitting patterns of NH groups in diamines indicate hydrogen bonding or restricted rotation .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation pathways, critical for detecting impurities or byproducts .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, though pseudo-symmetry in chlorophenyl groups may require careful refinement .
Q. What experimental precautions are necessary to ensure stability during storage and handling of this diamine?
- Air sensitivity : Store under inert gas (N or Ar) due to oxidation risks at NH sites .
- Moisture control : Use anhydrous solvents and desiccants to prevent hydrolysis or Schiff base formation .
- Temperature : Avoid prolonged exposure to >30°C to prevent decomposition or racemization .
Advanced Research Questions
Q. How can contradictory crystallographic data arising from pseudo-symmetry in this compound derivatives be resolved?
- High-resolution data : Collect data at low temperature (e.g., 100 K) to improve diffraction quality .
- Twin refinement : Use SHELXL’s twin law parameters (e.g., BASF) to model overlapping lattices caused by pseudo-merohedral twinning .
- Density functional theory (DFT) : Compare experimental bond lengths/angles with computational models to validate structural assignments .
Q. What strategies optimize the use of this diamine in asymmetric catalysis, particularly for C-C bond-forming reactions?
- Ligand design : Functionalize NH groups with electron-withdrawing substituents (e.g., p-toluenesulfonyl) to enhance metal coordination and stereocontrol .
- Substrate scope testing : Evaluate catalytic efficiency with diverse alkyl/aryl halides in cross-coupling reactions, noting steric effects from 4-chlorophenyl groups .
- Mechanistic studies : Use kinetic isotopic effects (KIE) or in-situ FTIR to probe rate-determining steps and catalyst turnover .
Q. How do solvent polarity and counterion selection influence the diamine’s coordination behavior in transition metal complexes?
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in Ni(II) or Cu(II) complexes, improving reaction yields .
- Counterion impact : Bulky anions (e.g., PF) reduce ion pairing, enhancing catalyst solubility and activity in non-polar media .
- Spectroscopic monitoring : UV-vis and EPR spectroscopy track ligand exchange dynamics and oxidation states during catalysis .
Q. How should researchers address discrepancies between theoretical and experimental optical rotation values for this diamine?
- Sample purity : Verify via TLC or GC-MS to rule out impurities affecting polarimetry .
- Conformational averaging : Account for dynamic equilibria between rotamers using variable-temperature (VT) NMR or DFT conformational searches .
- Solvent correction : Apply Lorentz-Lorenz equation to adjust optical rotation data for solvent refractive index variations .
Q. What experimental evidence can resolve ambiguities in assigning absolute configuration when crystallographic data is inconclusive?
- Chemical correlation : Derivatize with a chiral auxiliary (e.g., Mosher’s acid) and compare H NMR shifts .
- Vibrational circular dichroism (VCD) : Compare experimental spectra with DFT-simulated VCD to confirm handedness .
- Anomalous scattering : Collect X-ray data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to enhance Bijvoet differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
